molecular formula C22H36O2 B018762 ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate CAS No. 60437-17-4

ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate

Cat. No. B018762
CAS RN: 60437-17-4
M. Wt: 332.5 g/mol
InChI Key: BFYVSGCRUDETNO-JYQWTDEISA-N
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Description

Synthesis Analysis

The synthesis of ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate involves complex organic reactions and methodologies. A notable method includes the [4 + 2] annulation using ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon with N-tosylimines in the presence of an organic phosphine catalyst, resulting in excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003). Another approach involves the isolation and identification of cis isomers through photoisomerization, demonstrating the complexity and versatility of synthetic strategies for related compounds (Englert, Weber, & Klaus, 1978).

Molecular Structure Analysis

The structural analysis of ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate and its analogs has been facilitated by various spectroscopic techniques, including NMR and X-ray crystallography. The crystal structure determination of a related compound, 3,7,11,15-tetramethyl-2,4,6,10,14-all-trans-hexadecapentaenoic acid, provides insight into the spatial arrangement and confirmation of such molecules (Ashizawa et al., 1985).

Chemical Reactions and Properties

Ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate undergoes various chemical reactions, including photoisomerization, which leads to the formation of cis isomers with distinct physical and chemical properties. The selective synthesis of cis-isomers and their enrichment is crucial for exploring the reactivity and application potential of this compound and its derivatives (Matsui et al., 1986).

Scientific Research Applications

  • It is used in laser active cyanopyrromethene–BF2 complexes, contributing to advancements in laser technology (Sathyamoorthi et al., 1994).

  • This compound serves as a useful chemical in diverse scientific research applications, including organic synthesis and material science (Nakagawa et al., 2000).

  • It is an aromatic analogue of retinoic acid, which can be isolated and identified using NMR spectroscopy. This makes it valuable in studies related to vitamin A and its analogues (Englert et al., 1978).

  • The compound is also utilized in polymer chemistry, particularly in the radical polymerization of various monomers, demonstrating its versatility in polymer synthesis (Colombani & Chaumont, 1994).

  • It has been used in the synthesis of specific macrocyclic moieties, indicating its role in the construction of complex organic compounds (Wallach et al., 1984).

  • Sharpless chiral epoxidation of its derivatives has led to the synthesis of host-specific plant toxins, highlighting its importance in agricultural chemistry (Crombie & Jarrett, 1989).

properties

IUPAC Name

ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-7-24-22(23)17-21(6)16-10-15-20(5)14-9-13-19(4)12-8-11-18(2)3/h11,13,15,17H,7-10,12,14,16H2,1-6H3/b19-13+,20-15+,21-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYVSGCRUDETNO-JYQWTDEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00418621
Record name AC1NSMQL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate

CAS RN

60437-17-4
Record name AC1NSMQL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SJ Roe, MF Oldfield, N Geach… - Journal of Labelled …, 2013 - Wiley Online Library
In this communication, we report the synthesis of ~5 mCi of [3‐ 14 C]solanesol (1) prepared from ethyl [3‐ 14 C]acetoacetate and (all‐E)‐octaprenyl bromide (2) in four steps, with a …

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